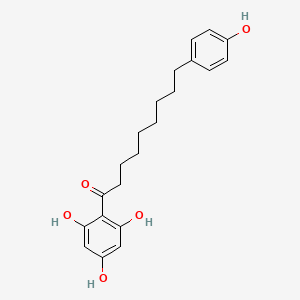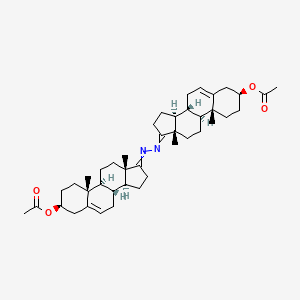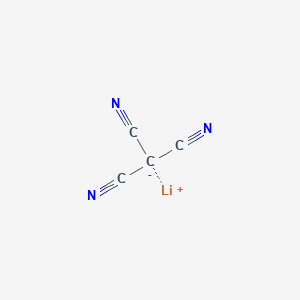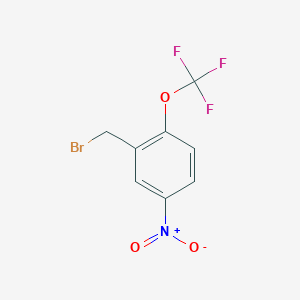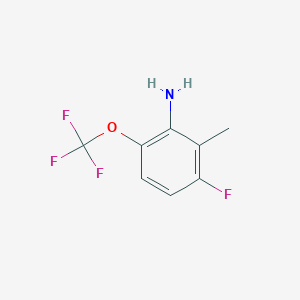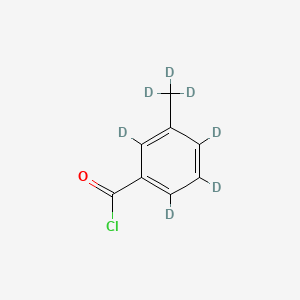
m-Toluoyl-d7 Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Toluoyl-d7 Chloride: is a deuterated derivative of m-Toluoyl chloride, which is also known as 3-Methylbenzoyl chloride. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study reaction mechanisms and pathways due to the unique properties of deuterium.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of m-Toluoyl-d7 Chloride typically involves the chlorination of m-Toluic acid-d7. The process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows: [ \text{C}_8\text{H}_7\text{D}_7\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{D}_7\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors with controlled temperature and pressure conditions. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction is typically exothermic, requiring cooling systems to manage the heat generated.
化学反应分析
Types of Reactions: m-Toluoyl-d7 Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine or alcohol.
Hydrolysis: In the presence of water, this compound can hydrolyze to form m-Toluic acid-d7.
Reduction: Although less common, reduction reactions can convert the acyl chloride to the corresponding aldehyde or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or toluene.
Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Hydrolysis: The major product is m-Toluic acid-d7.
Reduction: Products can include m-Toluyl-d7 alcohol or m-Toluyl-d7 aldehyde.
科学研究应用
Chemistry: m-Toluoyl-d7 Chloride is used as a derivatization reagent for the analysis of amines and other nucleophiles in chromatography. Its deuterated form allows for the study of reaction mechanisms using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the synthesis of drug intermediates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly where isotopic labeling is required.
作用机制
The mechanism of action of m-Toluoyl-d7 Chloride primarily involves nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon more susceptible to nucleophilic attack. The presence of deuterium atoms does not significantly alter the reactivity but provides a means to trace the reaction pathway using spectroscopic methods.
相似化合物的比较
m-Toluoyl Chloride: The non-deuterated form, which is chemically identical except for the presence of hydrogen instead of deuterium.
p-Toluoyl Chloride: A positional isomer where the methyl group is located at the para position relative to the carbonyl group.
o-Toluoyl Chloride: Another positional isomer with the methyl group at the ortho position.
Uniqueness: The uniqueness of m-Toluoyl-d7 Chloride lies in its deuterium labeling, which is invaluable for mechanistic studies and tracing reactions. This isotopic labeling provides a distinct advantage in NMR spectroscopy and mass spectrometry, allowing for more precise analysis and identification of reaction intermediates and products.
属性
分子式 |
C8H7ClO |
|---|---|
分子量 |
161.63 g/mol |
IUPAC 名称 |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI 键 |
YHOYYHYBFSYOSQ-AAYPNNLASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


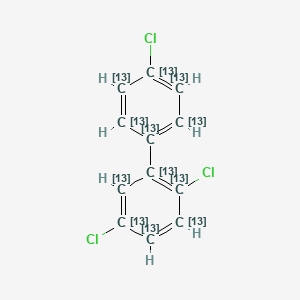
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
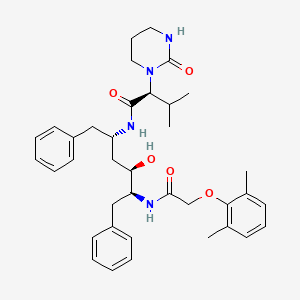
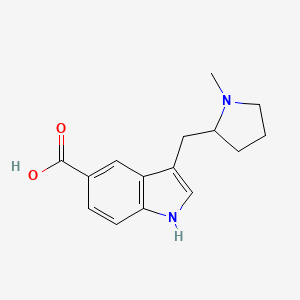
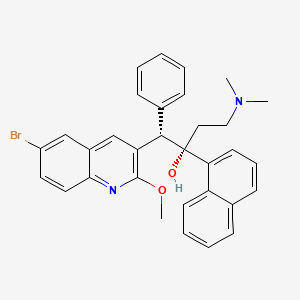

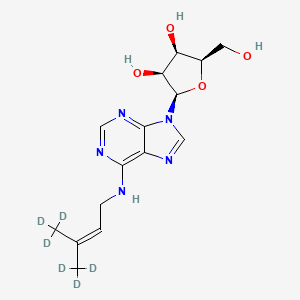
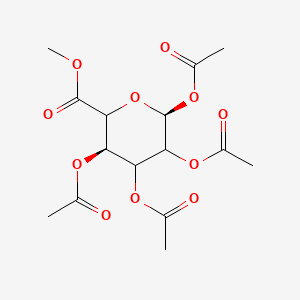
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
